

Brilanestrant mechanism of action

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Compound Focus: Brilanestrant

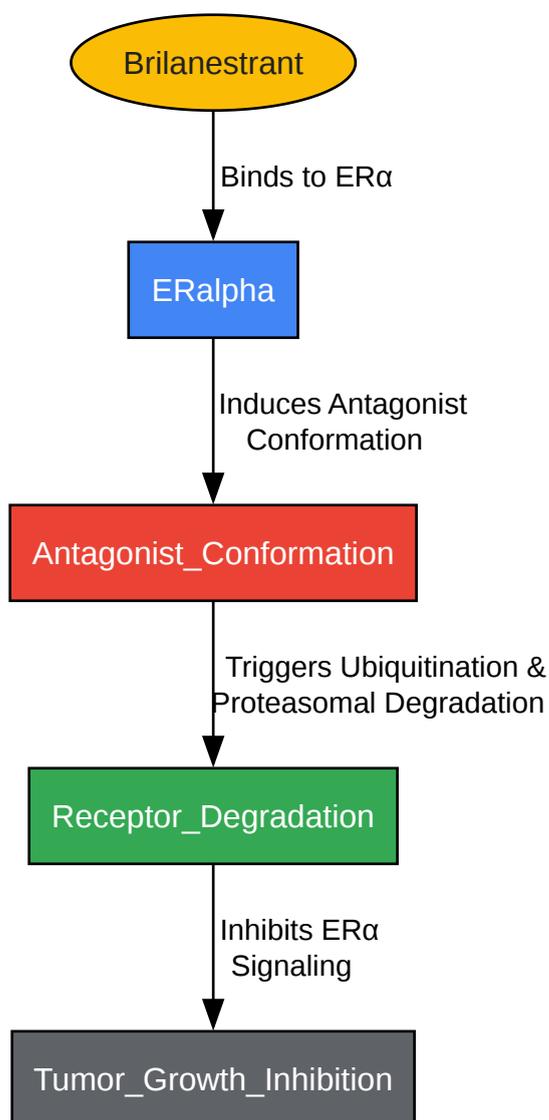
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Core Mechanism of Action

Brilanestrant acts as a combined Selective Estrogen Receptor Modulator (SERM) and Selective Estrogen Receptor Degradator (SERD) [1]. The following diagram illustrates its pathway to receptor antagonism and degradation.



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***Brilanestrant's** pathway from binding to biological effect.*

- **Molecular Binding and Conformational Change:** **Brilanestrant** competes with estrogen to bind to the Estrogen Receptor alpha (ER α) [2]. This binding induces a specific conformational change in the receptor. Unlike SERMs like tamoxifen, this change is profound, leading to a strong antagonistic state [1] [3].
- **Receptor Degradation:** The **brilanestrant**-ER α complex is recognized by the cell's ubiquitin-proteasome system. The receptor is tagged with ubiquitin and subsequently degraded by the proteasome, drastically reducing cellular levels of ER α protein [2] [3].
- **Overcoming Resistance:** By degrading the ER α protein itself, **brilanestrant's** mechanism directly addresses a common pathway of resistance to hormonal therapies. It has demonstrated activity in preclinical models of breast cancer that were resistant to both tamoxifen and fulvestrant [1].

Key Technical and Preclinical Data

The tables below summarize **brilanestrant**'s chemical characteristics and profile it against other endocrine therapies.

Table 1: Brilanestrant Chemical and Preclinical Profile

Property	Description
Chemical Names/Codes	GDC-0810, ARN-810, RG-6046, RO-7056118 [1]
CAS Registry Number	Information absent from search results
Molecular Formula	$C_{26}H_{20}ClFN_2O_2$ [1]
Molar Mass	446.91 g·mol ⁻¹ [1]
Route of Administration	Oral [1]
Primary Biological Target	Estrogen Receptor alpha (ER α) [4]
Key Preclinical Finding	Active in tamoxifen- and fulvestrant-resistant in vitro models [1]

Table 2: Comparison with Other Endocrine Therapies for Breast Cancer

Therapy (Example)	Class	Key Mechanism	Administration	Key Differentiator of Brilanestrant
Brilanestrant	SERD/SERM	ER antagonism & degradation [1]	Oral [1]	Orally bioavailable SERD; active in resistant models [1]
Fulvestrant	SERD	ER degradation [3]	Intramuscular injection [1]	Oral administration offers patient convenience [1]

Therapy (Example)	Class	Key Mechanism	Administration	Key Differentiator of Brilanestrant
Tamoxifen	SERM	ER antagonism (tissue-specific) [3]	Oral [3]	Degrades ER (vs. primarily blocking it); avoids agonist effects [1] [3]
Raloxifene	SERM	ER antagonism (tissue-specific) [3]	Oral [3]	Degrades ER (vs. primarily blocking it) [1]

Research and Clinical Development Status

Brilanestrant was developed by Genentech (Roche) following its discovery by Aragon Pharmaceuticals [1]. It advanced to Phase II clinical trials for locally advanced or metastatic ER-positive breast cancer [1] [4]. However, in April 2017, Roche discontinued its development [1]. A cited reason was "insufficient clinical benefits" in Phase II trials [5]. Despite its discontinuation, **brilanestrant** served as an important proof-of-concept for oral SERDs.

Methodological Insights for Researchers

The investigation of **brilanestrant**'s mechanism employed several advanced techniques that can be applied to the study of other SERDs.

- **Computational Modeling (QM/MM and MD):** Quantum Mechanics/Molecular Mechanics (QM/MM) studies analyzed the charge density distribution of **brilanestrant** bound to ER α . Molecular Dynamics (MD) simulations, typically running for 100 nanoseconds or more, were used to evaluate the stability of the ligand-receptor complex, calculate binding free energies, and observe critical conformational shifts, such as the movement of Helix 12 (H12), which is crucial for the receptor's antagonism [2].
- **In Vitro Resistance Models:** The potency of **brilanestrant** was tested in vitro using human breast cancer cell lines that had developed resistance to tamoxifen and fulvestrant. This demonstrated its potential to overcome common resistance mechanisms [1].
- **X-ray Crystallography:** While not explicitly mentioned for **brilanestrant**, structural biology is key for modern SERD development. For example, the crystal structure of a related compound (29c) complexed with ER α revealed it disrupts protein homeostasis by covalently targeting cysteine 530

and causing strong hydrophobic clashes on Helix 11 (H11), enforcing a unique antagonist conformation [5].

The discontinuation of **brilanestrant** highlights the challenges in developing effective endocrine therapies. Its story has, however, paved the way for next-generation oral SERDs, which continue to be actively investigated in late-stage clinical trials [5].

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